2,2,2-Trifluoro-1-(piperidinomethyl)ethyl 3-methoxybenzenecarboxylate
Overview
Description
2,2,2-Trifluoro-1-(piperidinomethyl)ethyl 3-methoxybenzenecarboxylate is a chemical compound with the molecular formula C16H20F3NO3 . It is a specialized reagent that is used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C16H20F3NO3. It contains carbon ©, hydrogen (H), fluorine (F), nitrogen (N), and oxygen (O) atoms. The exact arrangement of these atoms in the molecule would be determined by a variety of factors, including the specific synthesis process used .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. Unfortunately, the search results do not provide specific information on these properties .Scientific Research Applications
Nucleophilic Aromatic Substitution Reactions
Research by Pietra and Vitali (1972) delved into the mechanisms of nucleophilic aromatic substitution, specifically studying the reactions of piperidine with nitro-aromatic compounds. Although this study did not directly mention the specific chemical , it provides foundational understanding of the reactions that similar compounds might undergo, especially in terms of substitution reactions that are a key part of synthetic organic chemistry processes (Pietra & Vitali, 1972).
Fate of Parabens in Aquatic Environments
Haman et al. (2015) reviewed the occurrence, fate, and behavior of parabens in aquatic environments. While the study focuses on parabens, it provides insight into how similar ester compounds, potentially including derivatives like 2,2,2-Trifluoro-1-(piperidinomethyl)ethyl 3-methoxybenzenecarboxylate, might behave in water bodies, considering their use in consumer products and the consequent environmental impact (Haman, Dauchy, Rosin, & Munoz, 2015).
Synthesis of Furan Derivatives from Plant Biomass
Chernyshev, Kravchenko, and Ananikov (2017) explored the conversion of plant biomass into furan derivatives, highlighting the potential of using biomass to generate valuable chemicals for a variety of applications. This research is relevant for understanding the broader context of synthetic applications and sustainability in chemistry, potentially offering pathways for generating derivatives of complex molecules such as this compound from renewable sources (Chernyshev, Kravchenko, & Ananikov, 2017).
Determination of Antioxidant Activity
Munteanu and Apetrei (2021) provided a comprehensive review of analytical methods used in determining antioxidant activity, which is crucial for assessing the potential health benefits of various compounds, including complex organofluorine compounds. Understanding these methods can be vital for evaluating the antioxidant capacity of new compounds synthesized for pharmaceutical or nutraceutical purposes (Munteanu & Apetrei, 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(1,1,1-trifluoro-3-piperidin-1-ylpropan-2-yl) 3-methoxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3NO3/c1-22-13-7-5-6-12(10-13)15(21)23-14(16(17,18)19)11-20-8-3-2-4-9-20/h5-7,10,14H,2-4,8-9,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZSSJXCHACKJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)OC(CN2CCCCC2)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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